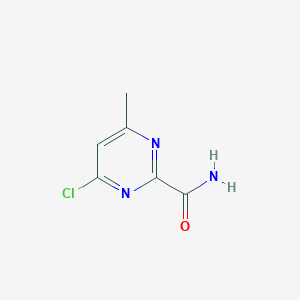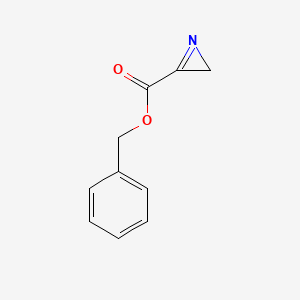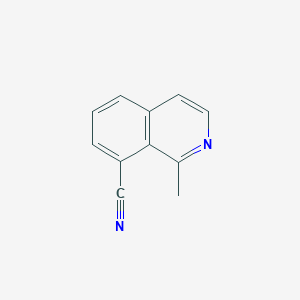
8-Hydroxynaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the naphthalene family It is characterized by a hydroxyl group (-OH) at the 8th position and a nitrile group (-CN) at the 1st position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:
Starting Material: The process begins with naphthalene-1,8-diamine.
Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.
Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.
Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: In contrast, similar compounds like 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile have halogen atoms instead of the hydroxyl group, leading to different chemical properties and reactivity .
Propriétés
Numéro CAS |
55899-55-3 |
|---|---|
Formule moléculaire |
C11H7NO |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
8-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H |
Clé InChI |
IJRMVHNNIXIBOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)










![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)
